Comprehensive Technical Guide on Cbz-Glu(OEt)-OH: Structural Profiling, Molecular Weight Dynamics, and Applications in Advanced Peptide Synthesis
Comprehensive Technical Guide on Cbz-Glu(OEt)-OH: Structural Profiling, Molecular Weight Dynamics, and Applications in Advanced Peptide Synthesis
Executive Summary
In the landscape of modern peptide synthesis and peptidomimetic drug development, the strategic selection of orthogonally protected amino acids dictates the success of complex molecular assemblies. N-Cbz-L-glutamic acid 5-ethyl ester , commonly abbreviated as Cbz-Glu(OEt)-OH , serves as a highly versatile building block[1]. By masking the alpha-amine with a carboxybenzyl (Cbz) group and the gamma-carboxyl with an ethyl ester (OEt), this molecule leaves only the alpha-carboxyl free for targeted electrophilic activation. This guide provides an in-depth mechanistic analysis of Cbz-Glu(OEt)-OH, detailing its physicochemical properties, its role in orthogonal synthesis strategies, and field-proven protocols for its application in medicinal chemistry.
Chemical Identity & Structural Dynamics
Cbz-Glu(OEt)-OH is a synthetic organic compound engineered to provide strict regiocontrol during peptide coupling[1]. The molecular weight of 309.31 g/mol is derived from its precise functionalization: the addition of the bulky, lipophilic Cbz group and the aliphatic ethyl ester to the native L-glutamic acid scaffold[2].
Table 1: Physicochemical Profile of Cbz-Glu(OEt)-OH
| Property | Specification |
| Chemical Name | N-Cbz-L-glutamic acid 5-ethyl ester |
| CAS Number | 35726-62-6 |
| Molecular Formula | C15H19NO6 |
| Molecular Weight | 309.31 g/mol |
| Appearance | Yellow to light brown crystals / powder |
| Typical Purity | ≥97.0% - 98.0% |
Data supported by commercial chemical databases[2],[3].
Functional Anatomy and Orthogonality
The true value of Cbz-Glu(OEt)-OH lies in its orthogonal reactivity.
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The Cbz Group (N-Terminus): Provides robust protection against both mild acids and bases, preventing premature polymerization. It is selectively cleaved via catalytic hydrogenolysis, leaving ester linkages entirely intact[1].
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The Ethyl Ester (Gamma-Carboxyl): Prevents the gamma-carboxyl from participating in unwanted side reactions (such as cyclization to form pyroglutamate or cross-coupling). It is stable to hydrogenation but can be removed via basic saponification[1].
Fig 1: Functional anatomy and orthogonal reactivity of Cbz-Glu(OEt)-OH.
Application Case Study: β-Catenin/Tcf Inhibitors
The strategic retention of the ethyl ester group in Cbz-Glu(OEt)-OH extends beyond mere protection; it is frequently utilized in prodrug design to enhance cellular permeability.
A landmark study by Wang et al. (2019) published in the Journal of Medicinal Chemistry highlights this application[4]. The researchers developed peptidomimetics to selectively inhibit the β-catenin/T-cell factor (Tcf) protein-protein interaction, a critical pathway hyperactive in various cancers[5].
During the synthesis, Cbz-Glu(OEt)-OH was coupled with various amines to produce intermediate scaffolds. Following the removal of the Cbz group via hydrogenation, the free amine was further coupled to build the peptidomimetic chain[4]. Crucially, the researchers discovered that retaining the ethyl ester on the glutamic acid residue (yielding compound 56) significantly improved the inhibitor's potency in MTS cell viability assays compared to its free carboxylic acid counterpart[5]. The ethyl ester acted as a lipophilic mask, facilitating transport across the hydrophobic cell membrane before potentially undergoing intracellular hydrolysis.
Fig 2: Standard peptidomimetic synthesis workflow utilizing Cbz-Glu(OEt)-OH.
Experimental Protocols
To ensure scientific integrity and reproducible results, the following protocols detail the optimal handling and reaction conditions for Cbz-Glu(OEt)-OH.
Protocol A: Alpha-Carboxyl Amide Coupling
This protocol describes the coupling of Cbz-Glu(OEt)-OH to a primary or secondary amine.
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Preparation: Dissolve 1.0 equivalent of Cbz-Glu(OEt)-OH and 1.1 equivalents of the target amine in anhydrous N,N-Dimethylformamide (DMF).
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Causality: DMF is a highly polar aprotic solvent that thoroughly solubilizes both the protected amino acid and the amine, ensuring uniform reaction kinetics[4].
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Activation: Cool the mixture to 0°C. Add 1.2 equivalents of HATU, followed dropwise by 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Causality: HATU is selected over traditional carbodiimides (like DCC) because its 7-azabenzotriazole leaving group vastly accelerates the reaction and minimizes racemization at the chiral alpha-carbon. DIPEA acts as a non-nucleophilic base to deprotonate the amine without competing for the activated ester.
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Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.
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Self-Validation System: Monitor the reaction via LC-MS. The disappearance of the Cbz-Glu(OEt)-OH mass peak (m/z ~308.1[M-H]⁻) and the emergence of the product mass confirm complete activation and consumption.
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Workup: Quench with water, extract with Ethyl Acetate (EtOAc). Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol B: Cbz Deprotection via Catalytic Hydrogenation
This protocol isolates the free alpha-amine while preserving the gamma-ethyl ester.
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Setup: Dissolve the Cbz-protected intermediate in Methanol (MeOH). Purge the reaction flask thoroughly with Nitrogen (N₂) gas.
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Causality: Purging removes ambient oxygen, preventing the highly reactive palladium catalyst from igniting the volatile solvent.
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 10% w/w relative to the substrate).
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Causality: The high surface area of the carbon support allows for the efficient dissociative adsorption of H₂ gas, facilitating the cleavage of the benzyl-oxygen bond.
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Hydrogenation: Evacuate the flask and backfill with Hydrogen (H₂) gas via a balloon. Stir vigorously at room temperature for 4–12 hours.
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Causality: The ethyl ester (OEt) is completely stable to these mild reductive conditions, guaranteeing strict orthogonality[1].
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Filtration & Validation:
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Self-Validation System: Completion is indicated by the cessation of H₂ gas uptake and confirmed by the emergence of a highly polar, ninhydrin-positive spot on TLC.
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Filter the suspension through a tightly packed pad of Celite, washing with excess MeOH. Causality: Celite safely traps the fine particulate Pd/C, preventing it from passing through standard filter paper and contaminating the downstream product.
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Safety and Handling Parameters
Cbz-Glu(OEt)-OH is a biologically active synthetic intermediate and must be handled with appropriate laboratory safety measures[6].
Table 2: Safety & Handling Specifications
| Parameter | Specification / Action |
| Storage Conditions | Store tightly closed at 2-8°C in a dry, well-ventilated area[6]. |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[6]. |
| PPE Requirements | Type P95 (US) or P1 (EU) particle respirator for dust; protective nitrile gloves; safety goggles[6]. |
| Emergency Response | Eye Contact: Rinse cautiously with water for 15+ minutes. Inhalation: Move to fresh air; provide artificial respiration if breathing ceases[6]. |
References
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LookChem. "N-Cbz-L-glutamic acid 5-ethyl ester, CasNo.35726-62-6." lookchem.com. Available at: [Link]
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LookChem. "Cas 35726-62-6,N-Cbz-L-glutamic acid 5-ethyl ester." lookchem.com. Available at: [Link]
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Wang, Z., et al. (2019). "Optimization of Peptidomimetics as Selective Inhibitors for the β-Catenin/T-Cell Factor Protein–Protein Interaction." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
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Wang, Z., et al. (2019). "Optimization of Peptidomimetics as Selective Inhibitors for the β-Catenin/T-Cell Factor Protein–Protein Interaction." PubMed Central (PMC), NIH. Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. alfachemic.com [alfachemic.com]
- 3. N-Cbz-L-glutamic acid 5-ethyl ester, CasNo.35726-62-6 BOC Sciences United States [bocscichem.lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Peptidomimetics as Selective Inhibitors for the β-Catenin/T-Cell Factor Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
